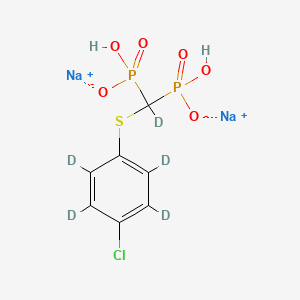
4-desmethylepothilone D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-desmethylepothilone D is a bioactive natural product known for its potent antitumor properties. It belongs to the class of epothilones, which are microtubule-stabilizing agents that inhibit the growth of cancer cells. Epothilones have garnered significant attention due to their effectiveness against various cancer cell lines, including those resistant to other treatments like paclitaxel .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-desmethylepothilone D involves a highly convergent approach, typically starting from optically pure (S)-malic acid and methyl ®-3-hydroxy-2-methylpropionate. The synthesis is divided into three main fragments: C1-C6, C7-C10, and C11-C21. These fragments are then coupled together to form the complete molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned convergent strategy. The process requires stringent reaction conditions and high stereoselectivity to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
4-desmethylepothilone D undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
4-desmethylepothilone D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their synthetic routes.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
4-desmethylepothilone D exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal disassembly of microtubules, thereby inhibiting cell division and leading to cell death. The compound primarily targets tubulin, a protein that forms the building blocks of microtubules .
類似化合物との比較
Similar Compounds
- Epothilone B
- Epothilone D
- Desoxyepothilone B
Uniqueness
4-desmethylepothilone D is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other epothilones. Its ability to overcome resistance mechanisms that affect other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for further research and development .
特性
分子式 |
C26H39NO5S |
|---|---|
分子量 |
477.7 g/mol |
IUPAC名 |
(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,7,9,13-tetramethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione |
InChI |
InChI=1S/C26H39NO5S/c1-15-8-7-9-16(2)25(30)19(5)26(31)18(4)22(28)13-24(29)32-23(11-10-15)17(3)12-21-14-33-20(6)27-21/h10,12,14,16,18-19,22-23,25,28,30H,7-9,11,13H2,1-6H3/b15-10-,17-12+/t16-,18?,19+,22-,23-,25-/m0/s1 |
InChIキー |
PPADMZQKLQKZMX-NJBAOKSHSA-N |
異性体SMILES |
C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C |
正規SMILES |
CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)C)O)C(=CC2=CSC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


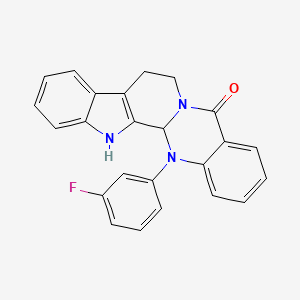
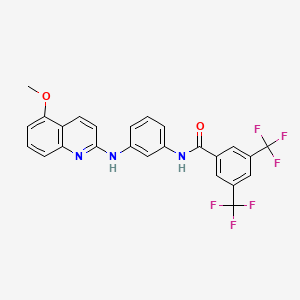

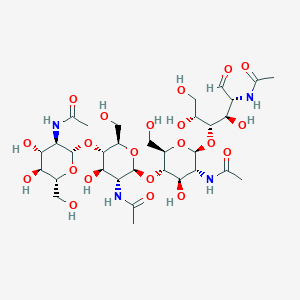
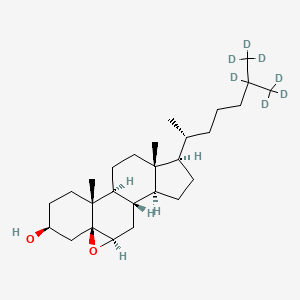
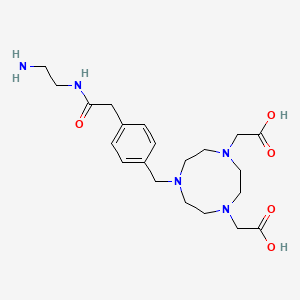
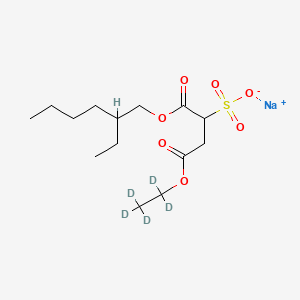
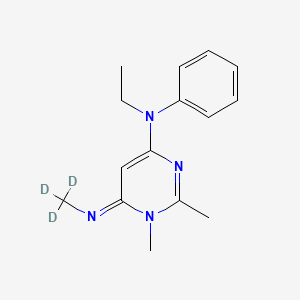

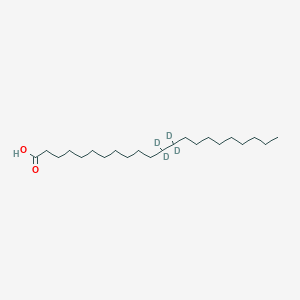
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)

